molecular formula C20H14N4O4S B3398913 (E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate CAS No. 1021263-21-7

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Cat. No. B3398913
CAS RN: 1021263-21-7
M. Wt: 406.4 g/mol
InChI Key: WLFIHBOUHWLEAQ-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate” is a chemical compound. It belongs to the class of organic compounds known as thiazoles. The molecular formula is C19H13N5O3S .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a nitrophenyl group, a cyano group, and a vinyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C19H13N5O3S), average mass (391.403 Da), and monoisotopic mass (391.073914 Da) . Other properties such as boiling point, melting point, and density are not available in the search results .

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific application of the compound.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

methyl 4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c1-28-20(25)14-2-6-16(7-3-14)22-11-15(10-21)19-23-18(12-29-19)13-4-8-17(9-5-13)24(26)27/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFIHBOUHWLEAQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 2
Reactant of Route 2
(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 3
Reactant of Route 3
(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 4
Reactant of Route 4
(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 5
(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate
Reactant of Route 6
(E)-methyl 4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.